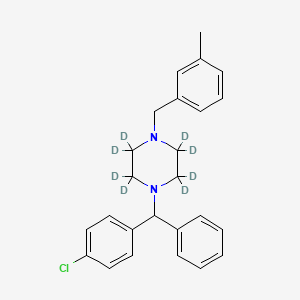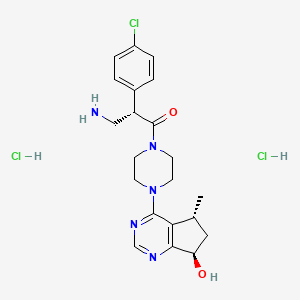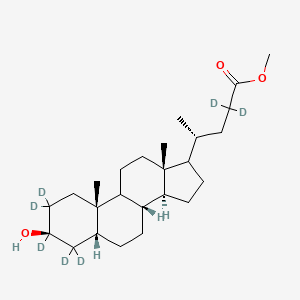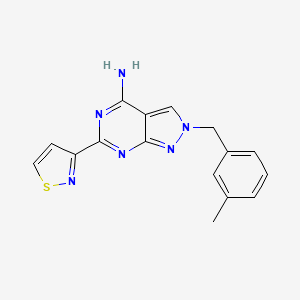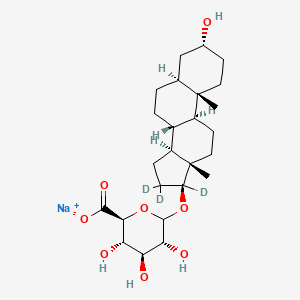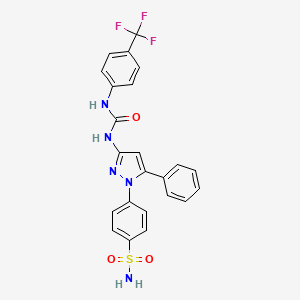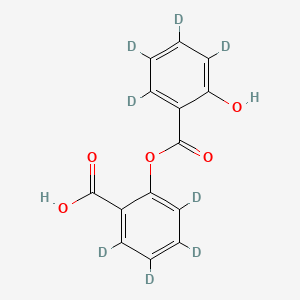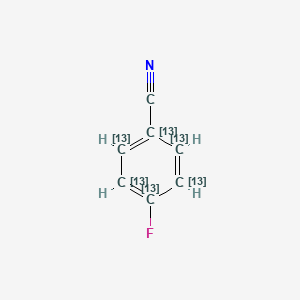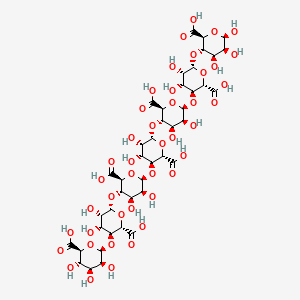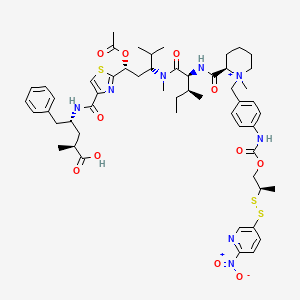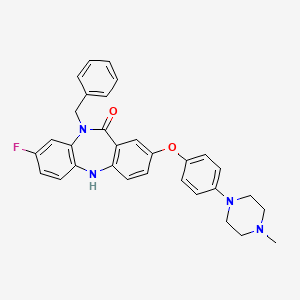![molecular formula C21H21F3N4O2 B12422555 (2R,4R)-1-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]-4-hydroxy-N-methyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide](/img/structure/B12422555.png)
(2R,4R)-1-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]-4-hydroxy-N-methyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4R)-1-[3-Cyano-6-methyl-4-(trifluormethyl)pyridin-2-yl]-4-hydroxy-N-methyl-N-(3-methylphenyl)pyrrolidin-2-carboxamid ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Pyridinring, einen Pyrrolidinring und verschiedene funktionelle Gruppen wie Cyano-, Methyl-, Trifluormethyl- und Hydroxylgruppen umfasst. Diese Verbindung ist aufgrund ihrer potenziellen therapeutischen Anwendungen von erheblichem Interesse in den Bereichen der medizinischen Chemie und Pharmakologie.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2R,4R)-1-[3-Cyano-6-methyl-4-(trifluormethyl)pyridin-2-yl]-4-hydroxy-N-methyl-N-(3-methylphenyl)pyrrolidin-2-carboxamid umfasst mehrere Schritte, darunter die Bildung des Pyridin- und Pyrrolidinrings, gefolgt von der Einführung der funktionellen Gruppen. Die spezifischen Synthesewege und Reaktionsbedingungen können variieren, umfassen aber typischerweise:
Bildung des Pyridinrings: Dieser Schritt kann die Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen umfassen.
Bildung des Pyrrolidinrings: Dies kann durch Cyclisierungsreaktionen unter Beteiligung von Aminen und Carbonylverbindungen erreicht werden.
Einführung von funktionellen Gruppen: Die Cyano-, Methyl-, Trifluormethyl- und Hydroxylgruppen werden durch verschiedene Substitutions- und Additionsreaktionen eingeführt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dazu könnten die Verwendung von kontinuierlichen Durchflussreaktoren, fortschrittliche Reinigungstechniken und Prinzipien der grünen Chemie gehören.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(2R,4R)-1-[3-Cyano-6-methyl-4-(trifluormethyl)pyridin-2-yl]-4-hydroxy-N-methyl-N-(3-methylphenyl)pyrrolidin-2-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann unter geeigneten Bedingungen zu einer Carbonylgruppe oxidiert werden.
Reduktion: Die Cyanogruppe kann zu einer Amingruppe reduziert werden.
Substitution: Die Trifluormethylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktion: Katalytische Hydrierung oder Reagenzien wie Lithiumaluminiumhydrid können eingesetzt werden.
Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise würde die Oxidation der Hydroxylgruppe ein Keton ergeben, während die Reduktion der Cyanogruppe ein Amin ergeben würde.
Wissenschaftliche Forschungsanwendungen
(2R,4R)-1-[3-Cyano-6-methyl-4-(trifluormethyl)pyridin-2-yl]-4-hydroxy-N-methyl-N-(3-methylphenyl)pyrrolidin-2-carboxamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen Auswirkungen auf biologische Systeme untersucht, einschließlich Enzyminhibition und Rezeptorbindung.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, wie z. B. entzündungshemmende, krebshemmende oder antivirale Eigenschaften.
Industrie: Wird bei der Entwicklung neuer Materialien oder als Katalysator bei chemischen Reaktionen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (2R,4R)-1-[3-Cyano-6-methyl-4-(trifluormethyl)pyridin-2-yl]-4-hydroxy-N-methyl-N-(3-methylphenyl)pyrrolidin-2-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität durch Bindung an das aktive Zentrum hemmen oder die Rezeptorfunktion durch die Wirkung als Agonist oder Antagonist verändern. Die genauen Pfade und molekularen Zielstrukturen können je nach der spezifischen Anwendung und dem biologischen System variieren.
Wirkmechanismus
The mechanism of action of (2R,4R)-1-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]-4-hydroxy-N-methyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological system.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Fluorodeschloroketamin: Ein dissoziatives Anästhetikum, das mit Ketamin verwandt ist, mit einer ähnlichen Struktur, aber unterschiedlichen funktionellen Gruppen.
Vorapaxar: Ein Thrombinrezeptor-Antagonist mit einem anderen Wirkmechanismus, aber ähnlicher struktureller Komplexität.
Einzigartigkeit
(2R,4R)-1-[3-Cyano-6-methyl-4-(trifluormethyl)pyridin-2-yl]-4-hydroxy-N-methyl-N-(3-methylphenyl)pyrrolidin-2-carboxamid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und seines Potenzials für vielfältige Anwendungen in verschiedenen Bereichen einzigartig. Seine Fähigkeit, verschiedene Arten von chemischen Reaktionen einzugehen, und seine potenziellen therapeutischen Wirkungen machen es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung.
Eigenschaften
Molekularformel |
C21H21F3N4O2 |
|---|---|
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
(2R,4R)-1-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]-4-hydroxy-N-methyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H21F3N4O2/c1-12-5-4-6-14(7-12)27(3)20(30)18-9-15(29)11-28(18)19-16(10-25)17(21(22,23)24)8-13(2)26-19/h4-8,15,18,29H,9,11H2,1-3H3/t15-,18-/m1/s1 |
InChI-Schlüssel |
FAQDVYGMYVIYHD-CRAIPNDOSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)N(C)C(=O)[C@H]2C[C@H](CN2C3=NC(=CC(=C3C#N)C(F)(F)F)C)O |
Kanonische SMILES |
CC1=CC(=CC=C1)N(C)C(=O)C2CC(CN2C3=NC(=CC(=C3C#N)C(F)(F)F)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


